Ripretinib HCl

Kinase inhibitor selectivity KIT/PDGFRA mutation panel Drug-resistant GIST

Ripretinib hydrochloride (DCC-2618; trade name Qinlock) is a small-molecule type II 'switch-control' tyrosine kinase inhibitor that selectively targets KIT and PDGFRα kinases. In biochemical assays, ripretinib inhibits wild-type KIT and PDGFRα with IC₅₀ values of 3–4 nM and 3.6 nM, respectively, while demonstrating >100-fold selectivity against a panel of >300 off-target kinases.

Molecular Formula C24H22BrClFN5O2
Molecular Weight 546.8254
Cat. No. B1193701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipretinib HCl
SynonymsRipretinib HCl;  Ripretinib hydrochloride;  DCC-2618;  DCC 2618;  DCC2618.
Molecular FormulaC24H22BrClFN5O2
Molecular Weight546.8254
Structural Identifiers
SMILESO=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl
InChIInChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H
InChIKeySHMLAUSQLBFHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ripretinib HCl Procurement Guide: What Makes This Pan-KIT Switch-Control Inhibitor a Non-Substitutable Fourth-Line GIST Agent


Ripretinib hydrochloride (DCC-2618; trade name Qinlock) is a small-molecule type II 'switch-control' tyrosine kinase inhibitor that selectively targets KIT and PDGFRα kinases. In biochemical assays, ripretinib inhibits wild-type KIT and PDGFRα with IC₅₀ values of 3–4 nM and 3.6 nM, respectively, while demonstrating >100-fold selectivity against a panel of >300 off-target kinases [1]. A defining feature is its ability to potently inhibit both primary and secondary drug-resistant KIT and PDGFRA mutants, including activation loop mutations (e.g., KIT D816V, PDGFRA D842V) that are refractory to imatinib, sunitinib, and regorafenib . Ripretinib received FDA approval in May 2020 for adults with advanced gastrointestinal stromal tumor (GIST) who have received prior treatment with three or more kinase inhibitors, including imatinib, establishing it as the first agent specifically designed to overcome mutationally heterogeneous TKI resistance in heavily pretreated GIST [2].

Why Ripretinib HCl Cannot Be Interchanged with Sunitinib, Regorafenib, or Avapritinib in GIST Treatment Protocols


Within-class substitution of KIT/PDGFRα inhibitors in advanced GIST is clinically unsound due to fundamentally divergent mutational coverage profiles and tolerability signatures. The INTRIGUE phase III ctDNA biomarker analysis revealed that efficacy is mutationally stratified: patients with KIT exon 11 + 13/14 (ATP-binding pocket) mutations derive superior PFS from sunitinib (median 15.0 vs 4.0 months), whereas those with KIT exon 11 + 17/18 (activation loop) mutations benefit dramatically more from ripretinib (median 14.2 vs 1.5 months; HR 0.22) [1]. Additionally, ripretinib exhibits a clinically meaningful tolerability advantage over sunitinib, with grade 3/4 treatment-emergent adverse events occurring in 41.3% versus 65.6% of patients (nominal P < 0.0001), and a 7.7-fold lower incidence of grade 3 hand-foot syndrome (1.3% vs 10.0%) [2]. Indirect comparisons using number needed to treat (NNT), number needed to harm (NNH), and likelihood to be helped or harmed (LHH) further demonstrate that ripretinib offers a superior benefit-risk balance (LHH = 2.48 in INVICTUS) compared with regorafenib (LHH = 0.693 in GRID) [3]. These quantitative, mutation-level and tolerability-based differences preclude safe or efficacious generic substitution.

Ripretinib HCl Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Sunitinib, Regorafenib, and Avapritinib


Broader KIT/PDGFRA Mutant Coverage: Ripretinib Inhibits Activation Loop Mutations Refractory to Sunitinib and Regorafenib

Ripretinib demonstrates a uniquely broad inhibitory profile across 23+ primary and secondary KIT/PDGFRA mutants, including activation loop mutations in exons 17/18 (KIT D816V/H, PDGFRA D842V) that are poorly inhibited by imatinib, sunitinib, or regorafenib. In biochemical kinase assays, ripretinib inhibits KIT WT (IC₅₀ = 4 nM), KIT V654A (8 nM), KIT T670I (18 nM), KIT D816H (5 nM), KIT D816V (25 nM), and PDGFRα D842V (36 nM) . These activation loop mutations were previously thought to be inhibitable only by type I inhibitors; ripretinib is the first type II inhibitor demonstrated to broadly inhibit them . In PDGFRA D842V transfection models, ripretinib showed higher potency than imatinib, sunitinib, and regorafenib, though lower than avapritinib [1]. Sunitinib and regorafenib fail to inhibit the full spectrum of KIT resistance mutations, as neither drug effectively covers KIT exon 17/18 activation loop mutants [2].

Kinase inhibitor selectivity KIT/PDGFRA mutation panel Drug-resistant GIST Activation loop mutation Switch-control inhibitor

Mutationally Stratified PFS Superiority: Ripretinib Delivers 12.7-Month PFS Gain Over Sunitinib in KIT Exon 11 + 17/18 GIST

The INTRIGUE phase III ctDNA biomarker exploratory analysis (N = 362) identified two mutually exclusive patient populations with diametrically opposite treatment benefits. Among patients harboring only KIT exon 11 + 17/18 mutations (activation loop), ripretinib produced a median PFS of 14.2 months versus 1.5 months with sunitinib—a 12.7-month absolute difference (HR 0.22; 95% CI 0.11–0.44; P = 0.2085) [1]. Conversely, patients with KIT exon 11 + 13/14 (ATP-binding pocket) mutations benefited more from sunitinib (median PFS 15.0 vs 4.0 months; HR 3.94; 95% CI 1.71–9.11; P = 0.0005) [2]. The median OS in the KIT exon 11 + 17/18 subgroup was not evaluable for ripretinib versus 17.5 months for sunitinib (HR 0.34; 95% CI 0.15–0.76; P = 0.0061), indicating a strong survival signal favoring ripretinib [3]. This mutagenomic stratification represents the first demonstration that ctDNA sequencing can predict differential TKI efficacy in GIST, and it establishes ripretinib as the superior agent for activation loop-mutated disease.

ctDNA-guided therapy KIT exon 17/18 mutation Progression-free survival Precision oncology GIST second-line therapy

Clinically Meaningful Tolerability Advantage: Ripretinib Reduces Grade 3/4 Adverse Events by 24.3 Percentage Points Versus Sunitinib

In the INTRIGUE phase III head-to-head trial (N = 453), ripretinib demonstrated a significantly more favorable safety profile than sunitinib despite comparable PFS. Grade 3/4 treatment-emergent adverse events occurred in 41.3% of ripretinib-treated patients versus 65.6% of sunitinib-treated patients, representing an absolute reduction of 24.3 percentage points (nominal P < 0.0001) [1]. The incidence of grade 3 hand-foot syndrome—a clinically burdensome toxicity that impairs quality of life—was 7.7-fold lower with ripretinib: 1.3% versus 10.0% [2]. Grade 3/4 neutropenia occurred in 0.0% versus 6.3% of patients, respectively [3]. Patient-reported outcome measures showed significantly better scores on tolerability and quality of life assessments with ripretinib [4]. In the INVICTUS placebo-controlled trial of heavily pretreated patients, ripretinib maintained an acceptable safety profile with treatment-emergent adverse events in 98.8%, serious adverse events in 30.6%, and adverse events leading to discontinuation in only 8.2% [5].

Treatment tolerability Adverse event profile Patient-reported outcomes Hand-foot syndrome Quality of life

Significant Overall Survival Benefit in Heavily Pretreated GIST: INVICTUS Demonstrates 8.5-Month OS Gain and 64% Reduction in Death Risk

The INVICTUS phase III trial (NCT03353753) established ripretinib as the standard of care for ≥fourth-line advanced GIST. In this double-blind, placebo-controlled study (N = 129), ripretinib reduced the risk of disease progression or death by 85% (HR 0.15; 95% CI 0.09–0.25; P < 0.0001), with a median PFS of 6.3 months (27.6 weeks) versus 1.0 month (4.1 weeks) for placebo [1]. The median overall survival was 15.1 months with ripretinib versus 6.6 months with placebo—an 8.5-month absolute gain, with a 64% reduction in the risk of death (HR 0.36; 95% CI 0.21–0.62; P = 0.0004) [2]. An updated analysis at 19 months post-primary endpoint showed an even greater OS benefit: 18.2 months versus 6.3 months for placebo, with an objective response rate of 11.8% versus 0% [3]. Efficacy was maintained across all KIT mutation subgroups including exon 9, 11, 13, and 17 [4]. In the NNT/NNH/LHH indirect comparison analysis, ripretinib in the INVICTUS setting showed a NNT of 4.15, NNH of 10.31, and an LHH of 2.48—substantially superior to regorafenib in the GRID study (LHH = 0.693) [5].

Fourth-line therapy Overall survival Placebo-controlled trial Heavily pretreated GIST Clinical efficacy

Switch-Control Mechanism Enables First-in-Class Type II Inhibition of Activation Loop Mutants, Structurally Distinct from Avapritinib

Ripretinib employs a unique 'switch-control' mechanism of action that distinguishes it from all other FDA-approved GIST TKIs. As a type II inhibitor, ripretinib binds the 'switch pocket' adjacent to the ATP-binding site and forces the activation loop into an inactive (DFG-out) conformation, regardless of the presence of activation loop mutations . This mechanism was validated by the co-crystal structure of KIT in complex with ripretinib (PDB ID: 6MOB, resolution 1.80 Å) [1]. Critically, ripretinib is the first type II kinase inhibitor demonstrated to broadly inhibit KIT and PDGFRA activation loop mutations—a property previously considered exclusive to type I inhibitors like avapritinib [2]. Avapritinib, a type I inhibitor, binds the active conformation of KIT and PDGFRA and shows exceptionally high potency against KIT D816V (IC₅₀ = 0.27 nM) and PDGFRA D842V (IC₅₀ = 0.24 nM), but demonstrates weaker inhibition of KIT V654A and T670I ATP-binding pocket mutants [3]. In contrast, ripretinib provides balanced nanomolar coverage across both ATP-binding pocket (exon 13/14) and activation loop (exon 17/18) mutants, albeit with lower absolute potency against individual activation loop mutants than avapritinib [4]. This mechanistic distinction translates into complementary clinical utility: ripretinib for the broadest mutant coverage and avapritinib for the highest potency against PDGFRA D842V-driven disease.

Switch-control kinase inhibitor Type II inhibitor Activation loop conformation Crystal structure Drug resistance mechanism

Favorable Pharmacokinetic Profile: Predictable Exposure with No Clinically Relevant Food Effect, Enabling Flexible Dosing in Research Settings

Ripretinib exhibits a pharmacokinetic profile that supports consistent and predictable exposure in both clinical and research settings. Following oral administration of 150 mg QD, ripretinib achieves a median Tmax of approximately 4 hours, with 99% protein binding (albumin and α-1 acid glycoprotein) and a half-life of 14.8 hours for the parent compound and 17.8 hours for the active metabolite DP-5439 [1]. Unlike sunitinib (bioavailability 41–58%; Tmax 6–12 h) and regorafenib (food effect increases AUC by 36–48% with high-fat meals), ripretinib demonstrates no clinically relevant food effect—a high-fat, high-calorie meal increases AUC by only 30% and Cmax by 22%, changes not considered clinically significant [2]. Ripretinib pharmacokinetics show no clinically significant differences based on age (19–87 years), sex, race (White, Black, Asian), body weight (39–138 kg), or tumor type (GIST or other solid tumors) [3]. The compound is primarily metabolized by CYP3A4/5, and co-administration with strong CYP3A4 inhibitors is expected to increase exposure . Importantly, ripretinib distribution into feces accounts for 34% of elimination, with negligible renal excretion (<0.02% in urine), reducing concern for renal impairment-related PK alterations [4]. These properties collectively provide more reproducible systemic exposure compared with sunitinib, which exhibits large interpatient PK variability (34–60%) [5].

Pharmacokinetics Oral bioavailability Food effect Drug-drug interaction Formulation

Ripretinib HCl: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


ctDNA-Stratified Phase II/III Clinical Trials in Second-Line KIT-Mutant GIST

Procure ripretinib as the investigational or reference arm for clinical trials that employ baseline ctDNA next-generation sequencing to identify patients with co-occurring KIT exon 11 and exon 17/18 mutations. As demonstrated by the INTRIGUE ctDNA analysis, this genomically defined subgroup derives a median PFS of 14.2 months with ripretinib versus 1.5 months with sunitinib (HR 0.22), establishing ripretinib as the only TKI with compelling activity in this molecular niche [1]. The ongoing INSIGHT phase III trial (NCT05734105) further validates this application by prospectively randomizing patients with KIT exon 11 + 17/18 mutations to ripretinib versus sunitinib, confirming the translational value of ctDNA-guided procurement for biomarker-driven studies [2].

Preclinical Pan-KIT/PDGFRA Inhibitor Reference Standard for Drug-Resistant GIST Models

Use ripretinib as the broad-spectrum reference compound in cellular and in vivo GIST models harboring heterogeneous KIT/PDGFRA resistance mutations. With nanomolar IC₅₀ values across all major resistance mutation classes—KIT V654A (8 nM), T670I (18 nM), D816H (5 nM), D816V (25 nM), and PDGFRα D842V (36 nM)—ripretinib is the only FDA-approved TKI that provides uniform biochemical coverage of ATP-binding pocket, juxtamembrane, and activation loop mutants in a single agent . Its switch-control mechanism, validated by the KIT co-crystal structure (PDB 6MOB), makes it an essential tool compound for studies investigating type II kinase inhibition of activation loop mutants, a previously inaccessible pharmacological space [3].

Tolerability-Focused Comparative Effectiveness Research in GIST

Procure ripretinib for clinical studies where patient-reported outcomes, quality of life, and treatment tolerability serve as co-primary or key secondary endpoints. In the INTRIGUE head-to-head comparison, ripretinib demonstrated a 24.3 percentage point absolute reduction in grade 3/4 adverse events versus sunitinib (41.3% vs 65.6%) and a 7.7-fold lower rate of grade 3 hand-foot syndrome (1.3% vs 10.0%) [4]. These tolerability advantages, combined with improved patient-reported outcome scores and favorable NNT/NNH/LHH metrics (LHH 3.37 for ripretinib vs 1.08 for sunitinib in the INTRIGUE setting), make ripretinib the preferred procurement choice for research protocols that prioritize longitudinal tolerability and adherence outcomes [5].

Fourth-Line GIST Reference Standard and Placebo-Controlled Trial Comparator

Deploy ripretinib as the active treatment arm or reference comparator in studies targeting heavily pretreated (≥third-line) GIST populations. The INVICTUS trial established ripretinib's superiority over placebo in this setting: median PFS 6.3 vs 1.0 months (HR 0.15, P < 0.0001), median OS 15.1 vs 6.6 months (HR 0.36, P = 0.0004), and updated OS of 18.2 vs 6.3 months [6]. With an NNT of 4.15 and LHH of 2.48 that substantially exceed regorafenib's third-line metrics (NNT 2.89, LHH 0.693), ripretinib provides the most robust evidence base for any TKI in the ≥fourth-line GIST setting and serves as the appropriate comparator for future agents targeting this indication [7].

Quote Request

Request a Quote for Ripretinib HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.